

An In-depth Technical Guide to Trimethyl Orthopropionate (CAS No. 24823-81-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Trimethyl orthopropionate*

Cat. No.: *B1584433*

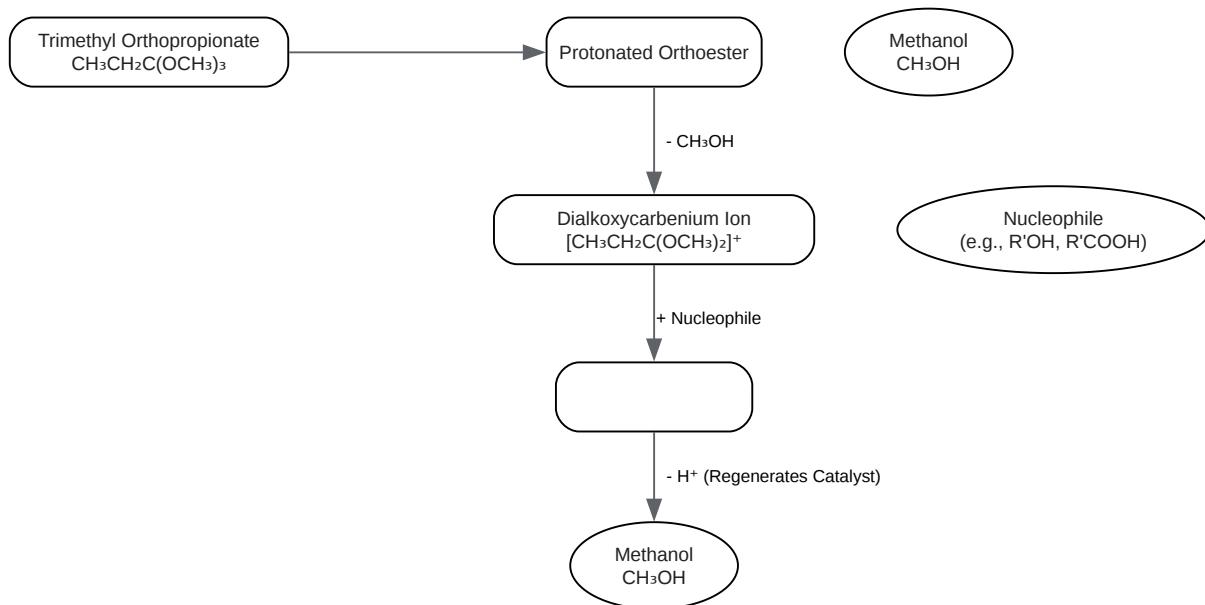
[Get Quote](#)

This guide provides a comprehensive technical overview of **trimethyl orthopropionate**, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, applications, and handling protocols, grounded in established scientific principles and practical insights.

Core Physicochemical Characteristics

Trimethyl orthopropionate, also known as 1,1,1-trimethoxypropane, is an orthoester characterized by a central carbon atom bonded to an ethyl group and three methoxy groups. This structure imparts unique reactivity, making it a valuable tool in synthetic chemistry.^[1] Its physical and chemical properties are summarized below.

Property	Value
CAS Number	24823-81-2 [1] [2]
Molecular Formula	C ₆ H ₁₄ O ₃ [1] [2]
Molecular Weight	134.17 g/mol [1] [2]
Appearance	Clear, colorless liquid [1]
Boiling Point	121-122 °C [2]
Density	0.944 g/mL at 20 °C [1]
Refractive Index (n ₂₀ /D)	1.398 [1]
Flash Point	19 °C (66.2 °F) [3]
Solubility	Soluble in chloroform. [4] Limited water solubility. [5]


Synthesis and Reaction Chemistry

Synthesis Overview

Historically, orthoesters were synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[\[2\]](#) Modern preparations of **trimethyl orthopropionate** may also involve the acid-catalyzed condensation of propanal with an excess of methanol.[\[5\]](#) A key challenge in industrial synthesis has been the management of byproducts like ammonium chloride, leading to the development of improved methods that avoid such waste streams and result in high purity (>99%) and yield (>80%).[\[6\]](#)

Core Reactivity: The Dialkoxy-carbenium Ion

The synthetic utility of **trimethyl orthopropionate** is rooted in its behavior under acidic conditions. In the presence of an acid catalyst (Brønsted or Lewis), one of the methoxy groups is protonated and subsequently eliminated as a molecule of methanol.[\[2\]](#) This process generates a highly reactive, resonance-stabilized dialkoxy-carbenium ion. This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, which is the cornerstone of its application in synthesis.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed formation of the reactive dialkoxycarbenium ion.

This mechanism allows **trimethyl orthopropionate** to serve as an effective dehydrating agent, driving reactions to completion by consuming water, and as a versatile precursor for introducing the propionate group into various molecules.^[2]

Applications in Synthesis and Drug Development

Trimethyl orthopropionate is a key intermediate and building block in numerous synthetic transformations.^{[1][7]}

Esterification and Protecting Group Chemistry

One of the primary applications of **trimethyl orthopropionate** is in the mild and efficient esterification of alcohols and carboxylic acids.^[2] The reaction proceeds under neutral or mildly acidic conditions, making it suitable for sensitive substrates that cannot tolerate the harsh conditions of traditional Fischer esterification.^[2]

Furthermore, the orthoester functionality can be used as a protecting group for carboxylic acids.^{[2][5]} Carboxylic acids are converted to their corresponding orthoesters, which are stable under basic and nucleophilic conditions. The protecting group can be readily removed by hydrolysis in mild acidic conditions to regenerate the carboxylic acid.^{[2][8]}

Carbon-Carbon Bond Formation

Trimethyl orthopropionate is a key reagent in C-C bond-forming reactions, most notably the Johnson-Claisen rearrangement. This reaction involves treating an allylic alcohol with an orthoester in the presence of a weak acid catalyst (e.g., propionic acid) to yield a γ,δ -unsaturated ester.^[2] This transformation is highly valuable for its stereospecificity and its ability to construct complex carbon skeletons.

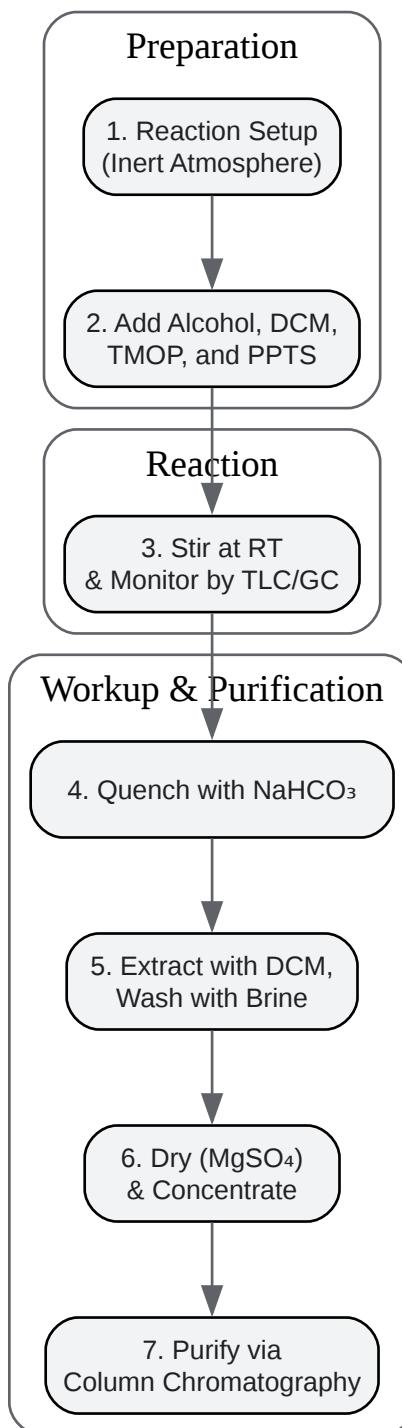
Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.^[6] For instance, it is used in the production of intermediates for potent corticosteroids such as betamethasone dipropionate and clobetasol propionate.^[9] Its role as a broad-spectrum medicine intermediate underscores its importance in drug development.^[6]

General Experimental Protocol: Esterification of a Sensitive Alcohol

The following protocol outlines a general procedure for the esterification of a primary alcohol using **trimethyl orthopropionate**.

Objective: To synthesize a propionate ester from a sensitive alcohol under mild conditions.


Materials:

- Sensitive alcohol (1.0 eq)
- **Trimethyl orthopropionate** (1.5 eq)
- Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
- Anhydrous dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add the sensitive alcohol and anhydrous DCM.
- Reagent Addition: Add **trimethyl orthopropionate** followed by the catalytic amount of PPTS.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO_3 .
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired propionate ester.

[Click to download full resolution via product page](#)

Caption: Workflow for the esterification of a sensitive alcohol.

Analytical Characterization

Confirming the identity and purity of **trimethyl orthopropionate** is crucial for its effective use. Standard spectroscopic and chromatographic methods are employed.[10]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH_3) of the ethyl group, a quartet for the methylene protons (CH_2) of the ethyl group, and a sharp singlet for the nine equivalent protons of the three methoxy (OCH_3) groups.[11]
 - ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the methyl, methylene, methoxy, and the central quaternary carbon atoms.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-O stretching bands typical for ethers and acetals, along with C-H stretching and bending vibrations for the alkyl groups.[10]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of the compound, with typical commercial grades being $\geq 95\text{-}98\%$.[1] MS provides the molecular ion peak and a characteristic fragmentation pattern that confirms the structure.

Safety, Handling, and Storage

Trimethyl orthopropionate is a flammable liquid and vapor and requires careful handling to ensure laboratory safety.[3]

- Hazards:
 - Flammability: Highly flammable liquid and vapor (Flash Point: 19 °C).[3] Keep away from heat, sparks, open flames, and other ignition sources.[12][13]
 - Health: Causes skin and serious eye irritation.[3] May cause respiratory tract irritation.[3]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical splash goggles and a face shield.[3]
 - Skin Protection: Wear appropriate protective gloves.[3]

- Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[3]
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3][12]
 - Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][12]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][12]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][12] In all cases of exposure, seek medical attention.[3]
- Handling and Storage:
 - Ground and bond containers when transferring material and use spark-proof tools.[3][12]
 - Store in a cool, dry, well-ventilated place in a tightly closed container.[3][5]
 - Store in a designated flammables area away from sources of ignition and incompatible materials like strong oxidizing agents.[3][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Trimethyl orthopropionate | 24823-81-2 | Benchchem [\[benchchem.com\]](http://benchchem.com)
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Trimethyl orthopropionate CAS#: 24823-81-2 [\[m.chemicalbook.com\]](http://m.chemicalbook.com)
- 5. Page loading... [\[wap.guidechem.com\]](http://wap.guidechem.com)

- 6. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]
- 7. Trimethyl orthopropionate , 96% , 24823-81-2 - CookeChem [cookechem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Vadivarhe Speciality Chemicals [VSCL] | Products | Pharmaceutical and Drug Intermediates [vscl.in]
- 10. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 11. Trimethyl orthopropionate(24823-81-2) 1H NMR [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trimethyl Orthopropionate (CAS No. 24823-81-2)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584433#trimethyl-orthopropionate-cas-number-24823-81-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

